

An In-depth Technical Guide on (R)-(-)-N-(2,3-Epoxypropyl)phthalimide

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Compound of Interest

Compound Name: (R)-(-)-N-(2,3-Epoxypropyl)phthalimide

Cat. No.: B116681

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CAS Number: 181140-34-1

This technical guide provides a comprehensive overview of **(R)-(-)-N-(2,3-Epoxypropyl)phthalimide**, a chiral building block crucial in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on experimental protocols and potential biological significance.

Chemical and Physical Properties

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide, also known as (R)-N-Glycidylphthalimide, is a solid, chiral compound.^{[1][2][3]} Its key properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₉ NO ₃	[1][4]
Molecular Weight	203.19 g/mol	[1][4]
Appearance	White to off-white solid/powder	[1][3][5]
Melting Point	100-102 °C	[1][2]
Optical Activity	[α] _D -7° to -13° (c = 2.2 in chloroform)	[1][2]
Purity	≥99.0% (GC)	[1][2]
SMILES String	<chem>O=C1N(C[C@@H]2CO2)C(=O)c3ccccc13</chem>	[1][2]
InChI Key	DUILGEYLVHGSEE-SSDOTTSWSA-N	[1][2]

Synthesis Protocols

Several methods for the synthesis of N-(2,3-Epoxypropyl)phthalimide have been reported. The chiral integrity of the epoxide is a critical consideration in these synthetic routes.

Synthesis from Phthalimide Salt and Epichlorohydrin

A common method involves the reaction of potassium phthalimide with epichlorohydrin. However, this method can sometimes lead to racemization. A patented method describes a two-step synthesis starting from phthalimide sodium salt and chloropropene, followed by oxidation.[5]

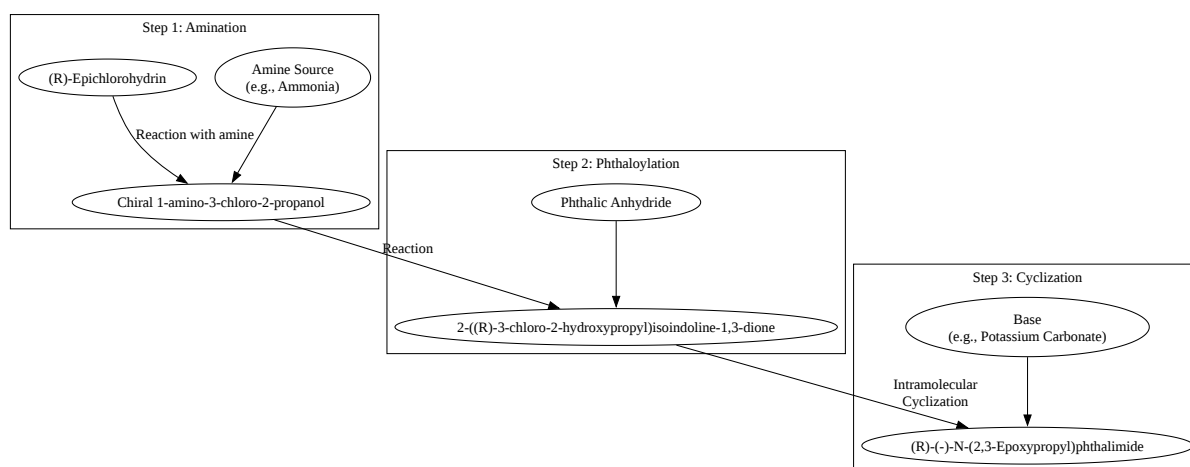
Experimental Protocol (General Procedure):[5]

- Condensation: Phthalimide sodium salt is reacted with chloropropene in a suitable solvent (e.g., acetonitrile, dichloromethane, or trichloromethane). The molar ratio of phthalimide sodium salt to chloropropene is typically 1:1.0-1.1.

- Oxidation: The resulting 3-(phthaloyl)propylene is then oxidized using an aryl peroxy acid (molar ratio of 1.1-1.3 to the initial phthalimide salt) to yield N-(2,3-epoxypropyl)phthalimide.

Chiral Synthesis

For the preparation of the enantiomerically pure (R)-isomer, chiral starting materials are employed. One patented method utilizes (R)-epoxy chloropropane as the starting material.[6]



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Caption: Potential signaling pathways for phthalimide derivatives.

Spectroscopic Data

Spectroscopic data is essential for the characterization of **(R)-(-)-N-(2,3-Epoxypropyl)phthalimide**.

Spectroscopic Data	Details	Reference(s)
¹ H NMR	Spectral data available, showing characteristic peaks for the phthalimide and epoxypropyl groups.	
¹³ C NMR	Spectral data available for structural confirmation.	
IR, MS	Additional spectroscopic data is available for comprehensive characterization.	

Safety Information

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide is classified as causing serious eye damage. Appropriate personal protective equipment, including eye protection, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide consolidates available information on **(R)-(-)-N-(2,3-Epoxypropyl)phthalimide** to support its application in research and development. The provided experimental outlines and data summaries are intended to serve as a valuable resource for scientists in the field.

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